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ZEN-3694

Cat. No.: B1150194
Attention: For research use only. Not for human or veterinary use.
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Description

ZEN-3694 is an orally bioavailable, potent pan-bromodomain extra-terminal (BET) inhibitor for research in oncology and epigenetics. As an epigenetic reader, it binds to acetylated histones, disrupting the recruitment of transcriptional machinery to the enhancers and promoters of key oncogenes . This mechanism leads to the downregulation of expression of various cancer-driving pathways, including androgen receptor (AR) signaling, AR splice variants, and MYC, as demonstrated in metastatic castration-resistant prostate cancer (mCRPC) models . In scientific studies, this compound has shown significant activity in androgen signaling inhibitor-resistant models and synergy when combined with enzalutamide, providing a rationale for its investigation in overcoming therapeutic resistance . Beyond prostate cancer, its research value extends to NUT carcinoma, a rare and aggressive cancer driven by BET-NUT fusion proteins. This compound disrupts the activity of the NUT fusion protein, and its investigation in combinations, such as with abemaciclib or chemotherapy, has shown promising antitumor activity in early clinical trials . The compound has been administered in clinical trials to over 550 patients, demonstrating a profile of on-target activity and combinability with other targeted therapies . This research reagent is critical for exploring BET inhibition as a therapeutic strategy, mechanisms of resistance in cancer, and the development of novel combination regimens. This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H15NO4

Appearance

Solid powder

Synonyms

ZEN-3694;  ZEN 3694;  ZEN3694.; Unknown

Origin of Product

United States

Discovery and Preclinical Development of Zen 3694

Origins from BET Bromodomain Inhibitor Discovery Platforms

The discovery of ZEN-3694 originated from BET bromodomain inhibitor discovery platforms. zenithepigenetics.comresearchgate.net Zenith Epigenetics, a biotechnology company, has focused on the discovery and development of small molecules for the inhibition of BET bromodomains. pharmaceutical-technology.compharmaceutical-technology.com Their platform integrates structural biology, medicinal chemistry, and modeling with biochemical and cell-based assays. pharmaceutical-technology.compharmaceutical-technology.com this compound was developed from such a platform with the aim of creating a BET inhibitor with optimal potency, half-life, and drug-like properties. zenithepigenetics.comresearchgate.netzacks.com This effort sought to differentiate itself in the field of BET inhibitor epigenetics. zacks.com

Selective Binding Profile of this compound to BET Bromodomains

This compound is characterized as a potent and selective inhibitor of the BET family of proteins. cancer.govsmolecule.com The BET family includes BRD2, BRD3, BRD4, and the testis-specific BRDT, which are transcriptional regulators. cancer.govgoogle.comsemanticscholar.org These proteins function as epigenetic readers, binding to acetylated histones through their bromodomains to influence gene transcription. google.comnih.govmdpi.com

In in vitro studies, this compound has demonstrated selective binding to BET proteins. zenithepigenetics.comresearchgate.net This selectivity is reported to be greater than 20-fold over non-BET bromodomains. zenithepigenetics.comresearchgate.netsmolecule.com this compound selectively binds to both bromodomains (BD1 and BD2) of the BET proteins. zenithepigenetics.comresearchgate.netaacrjournals.orgresearchgate.net By binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains, this compound prevents the interaction between BET proteins and acetylated histones. cancer.govsmolecule.commedkoo.com This disruption interferes with chromatin remodeling and gene expression. cancer.govsmolecule.commedkoo.com

Structural Insights into BET Bromodomain Inhibition by this compound

Structural insights into the mechanism of BET bromodomain inhibition by this compound are based on its interaction with the acetylated lysine binding pockets of BET proteins. As a small molecule BET inhibitor, this compound is designed to occupy these binding sites, displacing BET proteins from chromatin, particularly at super-enhancers associated with oncogenes. cancer.govsmolecule.commedkoo.com This displacement leads to the downregulation of target genes. smolecule.com

The chemical structure of this compound is described by the IUPAC name: 6-(3,5-Dimethyl-4-isoxazolyl)-N-methyl-1-(phenylmethyl)-1H-imidazo[4,5-b]pyridin-2-amine. medkoo.com Its molecular formula is C19H19N5O. medkoo.comuni.lu

Initial Preclinical Characterization of this compound Activity

Initial preclinical characterization of this compound has demonstrated potent activity across a variety of cancer cell lines. zenithepigenetics.comresearchgate.net this compound inhibits the proliferation of numerous solid tumor and hematological cell lines with sub-micromolar IC50 values. zenithepigenetics.comresearchgate.net

In prostate cancer models, this compound has shown strong activity against several cell lines, including those that are androgen receptor (AR) positive, AR negative, neuroendocrine, and enzalutamide-resistant. aacrjournals.orgresearchgate.netzenithepigenetics.com In VCaP cells, which are AR-positive prostate cancer cells, this compound synergistically inhibited proliferation when combined with enzalutamide (B1683756) and led to the upregulation of the CDKN1C/KIP2 tumor suppressor gene. aacrjournals.orgresearchgate.netzenithepigenetics.com In 22Rv1 cells, which exhibit constitutive AR signaling through the AR-V7 splice variant, this compound inhibited AR signaling. aacrjournals.orgresearchgate.netzenithepigenetics.com Furthermore, in an in vitro LNCaP model of acquired resistance to enzalutamide characterized by glucocorticoid receptor (GR) upregulation, this compound decreased GR levels in a dose-dependent manner. aacrjournals.orgresearchgate.netzenithepigenetics.com In the AR-null PC3 cell line, this compound inhibited the expression of certain NF-KB-dependent genes associated with mCRPC bone metastasis. aacrjournals.orgresearchgate.net

Preclinical in vivo studies using multiple prostate cancer cell line xenografts, such as 22Rv1 and VCaP, demonstrated that this compound was efficacious in inhibiting tumor progression at well-tolerated doses and modulating target gene expression. aacrjournals.orgresearchgate.netzenithepigenetics.com this compound also inhibited the progression of a patient-derived xenograft (PDX) model, LuCaP 35CR, which is resistant to enzalutamide. aacrjournals.orgresearchgate.netzenithepigenetics.com

This compound has also shown preclinical activity in other cancer types. It inhibits the proliferation of MV4-11 AML cells with an IC50 of 0.2 µM and inhibits MYC mRNA expression with an IC50 of 0.16 µM. zenithepigenetics.comresearchgate.net In vitro synergy with standard of care agents has been observed in various malignancies, including breast, prostate, lung, melanoma, AML, and DLBCL. zenithepigenetics.comresearchgate.net Xenograft studies in AML, prostate, and breast cancer models have shown that this compound is efficacious at well-tolerated doses, modulates target gene expression, and halts tumor growth in a dose-dependent manner. zenithepigenetics.comresearchgate.net Preclinical models also suggest that this compound can sensitize wild-type BRCA1/2 tumors to PARP inhibitors by downregulating homologous recombination repair (HRR) gene expression. ascopubs.org

A whole blood pharmacodynamic marker assay was developed and validated in preclinical models and in patients to detect the activity of this compound. aacrjournals.orgresearchgate.net This assay measured the modulation of BET-specific target genes. aacrjournals.org Robust, exposure-dependent target modulation of CCR1 and IL1RN was observed in clinical samples. aacrjournals.org

The preclinical data supports the clinical development of this compound as a single agent and in combination with other therapies in various oncologic indications. aacrjournals.orgresearchgate.net

Table: Preclinical In Vitro Activity of this compound

Cell Line TypeCancer TypeKey FindingsReference
Prostate Cancer CellsProstateInhibits proliferation (AR+, AR-, neuroendocrine, enzalutamide-resistant). Synergistic with enzalutamide. aacrjournals.orgresearchgate.netzenithepigenetics.com
MV4-11 AML CellsAMLInhibits proliferation (IC50 0.2 µM). Inhibits MYC mRNA expression (IC50 0.16 µM). zenithepigenetics.comresearchgate.net
Various Cell LinesMultipleStrong activity (sub-µM IC50s). Synergy with standard of care agents (Breast, Prostate, Lung, Melanoma, AML, DLBCL). zenithepigenetics.comresearchgate.net

Table: Preclinical In Vivo Activity of this compound

Model TypeCancer TypeKey FindingsReference
VCaP XenograftsProstateInhibits tumor progression, modulates target gene expression. aacrjournals.orgresearchgate.netzenithepigenetics.com
22Rv1 XenograftsProstateInhibits tumor progression, modulates target gene expression. aacrjournals.orgresearchgate.netzenithepigenetics.com
LuCaP 35CR PDX (enzalutamide-resistant)ProstateInhibits tumor progression. aacrjournals.orgresearchgate.netzenithepigenetics.com
AML, Prostate, and Breast Cancer XenograftsMultipleEfficacious at well-tolerated doses, modulates target genes, halts tumor growth. zenithepigenetics.comresearchgate.net

Table: Selectivity of this compound

TargetSelectivityReference
Non-BET bromodomains>20-fold zenithepigenetics.comresearchgate.netsmolecule.com
BET proteins (BRD2, BRD3, BRD4, BRDT)Selective zenithepigenetics.comresearchgate.netaacrjournals.orgresearchgate.net

Molecular and Cellular Mechanism of Action of Zen 3694

Inhibition of Protein-Protein Interactions

ZEN-3694 functions by inhibiting the interaction between BET proteins and acetylated lysine (B10760008) residues on histones and transcription factors. uni.luuniprot.orgnih.gov This disruption occurs through this compound binding to the bromodomains of BET proteins. uniprot.org

BET proteins, including BRD2, BRD3, BRD4, and BRDT, act as epigenetic readers that bind to acetylated histones through their bromodomains. google.comuni.luuniprot.orgacs.org This binding is crucial for recruiting transcriptional machinery and facilitating gene transcription. uni.luuniprot.orgacs.org this compound selectively binds to both bromodomains of the BET proteins, effectively inhibiting their interaction with acetylated histone peptides. uni.lunih.govnih.gov In vitro studies have shown that this compound inhibits the interaction of acetylated histone peptide with BET proteins with IC50 values in the low nanomolar range. uni.lunih.govnih.gov

Beyond disrupting BET protein-histone interactions, this compound can also interfere with the binding of BET proteins to various transcription factors. BET inhibitors have been shown pre-clinically to modulate transcription factors such as E2F1, which is involved in stemness and cell differentiation. nih.govgenecards.orguniprot.org Additionally, in AR-null cell lines, this compound has been found to inhibit the expression of a subset of NF-KB-dependent genes. genecards.orgeurofinsdiscovery.comabcam.com This interference with transcription factor binding contributes to the broader impact of this compound on gene expression regulation.

Downregulation of Oncogenic Gene Expression

The inhibition of BET protein function by this compound leads to the downregulation of the expression of several oncogenes that are critical for cancer cell survival and proliferation. google.comuni.lugenecards.orguniprot.orguniprot.org

MYC is a key oncogene frequently dysregulated in various cancers. google.comgenecards.orgdrugbank.com this compound has been shown to downregulate MYC expression. google.comuni.lunih.govnih.govuniprot.orguniprot.orggenecards.org In MV4-11 AML cells, this compound inhibits MYC mRNA expression with an IC50 of 0.16 µM. uni.lunih.govnih.gov Clinical data from studies of this compound have demonstrated a 2–4 fold reduction in the expression of BET target genes, including MYC, which was sustained over a 24-hour dosing interval. google.comuniprot.org This downregulation of MYC is considered a significant component of this compound's anti-tumor activity. genecards.org

In prostate cancer, resistance to androgen receptor signaling inhibitors often involves the upregulation of AR-signaling and the generation of ligand-independent AR splice variants, such as AR-V7. google.comgenecards.orgeurofinsdiscovery.comabcam.com this compound has demonstrated the ability to downregulate AR-signaling and the expression of AR splice variants in prostate cancer models. google.comgenecards.orguniprot.orggenecards.orgeurofinsdiscovery.comabcam.comuniprot.org In 22Rv1 cells, which exhibit constitutive AR signaling through the AR-V7 splice variant, this compound inhibited AR signaling. genecards.orgeurofinsdiscovery.comabcam.com This suggests that this compound can target mechanisms of resistance involving aberrant AR signaling.

Upregulation of the glucocorticoid receptor (GR) has been identified as a mechanism of resistance to enzalutamide (B1683756) in prostate cancer. google.comuni.lunih.govgenecards.orgeurofinsdiscovery.comabcam.com Research indicates that this compound can inhibit GR expression. uni.lunih.govgenecards.orgeurofinsdiscovery.comabcam.comuniprot.org In an in vitro model of acquired enzalutamide resistance characterized by GR upregulation, this compound decreased levels of GR in a dose-dependent manner. genecards.orgeurofinsdiscovery.comabcam.com This finding suggests that this compound may be a viable therapeutic option for patients whose cancers have developed resistance to AR antagonists through GR induction. nih.govuniprot.org

Here is a summary of key research findings related to the modulation of gene expression by this compound:

Target Gene ExpressionEffect of this compoundRelevant FindingsSource Index
MYC mRNAInhibitionIC50 of 0.16 µM in MV4-11 AML cells. uni.lunih.govnih.gov uni.lunih.govnih.gov
BET Target Genes (incl. MYC)Downregulation2–4 fold reduction in whole blood RNA expression observed in clinical study. google.comuniprot.org google.comuniprot.org
AR SignalingDownregulationObserved in multiple CRPC models. google.comgenecards.orguniprot.orggenecards.orgeurofinsdiscovery.comabcam.comuniprot.org[1, 6-9, 20, 24]
AR Splice VariantsDownregulationObserved in multiple CRPC models, including AR-V7 in 22Rv1 cells. google.comuniprot.orggenecards.orgeurofinsdiscovery.comabcam.comuniprot.org google.comuniprot.orggenecards.orgeurofinsdiscovery.comabcam.comuniprot.org
GR ExpressionInhibitionDose-dependent decrease observed in enzalutamide-resistant models. uni.lunih.govgenecards.orgeurofinsdiscovery.comabcam.comuniprot.org uni.lunih.govgenecards.orgeurofinsdiscovery.comabcam.comuniprot.org
NF-KB dependent genesInhibitionObserved in PC3 AR-null cell line. genecards.orgeurofinsdiscovery.comabcam.com genecards.orgeurofinsdiscovery.comabcam.com

Effects on CDK6 and CCND1 Protein Levels

Resistance to CDK4/6 inhibitors in estrogen receptor-positive (ER+) breast cancer cell lines has been associated with a notable upregulation of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin D1 (CCND1) protein levels. Studies have shown that treatment with this compound can reverse this upregulation. nih.govsemanticscholar.orgbioworld.comzenithepigenetics.com This suggests that this compound can counteract a key mechanism of acquired resistance to CDK4/6 inhibitors by downregulating these cell cycle regulators. bioworld.comzenithepigenetics.com

ProteinEffect of CDK4/6i ResistanceEffect of this compound Treatment
CDK6UpregulationReversal of upregulation
CCND1UpregulationReversal of upregulation

Inhibition of NF-κB-Dependent Genes

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a role in the expression of genes involved in various cellular processes, including inflammation and cell survival. In certain contexts, such as in PC3 AR-null prostate cancer cells, the expression of a subset of NF-κB-dependent genes linked to metastatic castration-resistant prostate cancer (mCRPC) bone metastasis has been observed to be inhibited by this compound. aacrjournals.orgresearchgate.netzenithepigenetics.com This indicates that this compound can modulate NF-κB signaling, contributing to its anti-tumor effects.

Immunomodulatory Effects

Beyond its direct effects on tumor cells, this compound has demonstrated significant immunomodulatory properties, influencing various components of the tumor microenvironment and immune response. This compound targets multiple pathways that suppress the anti-tumor immune response. researchgate.netzenithepigenetics.com These immunomodulatory effects have been observed in both in vitro studies and in patients. researchgate.netresearchgate.net

Immunomodulatory Effects

Downregulation of Immune Checkpoints (e.g., B7H3, PD-L1, TIM3)

This compound has been shown to downregulate the expression of several immune checkpoints, which are crucial in mediating tumor immune escape. In solid tumor cell lines from various malignancies, this compound downregulates B7H3 and PD-L1. researchgate.netzenithepigenetics.comresearchgate.net In activated CD8+ T cells and in peripheral immune cells from patients, this compound targets multiple checkpoint receptors, including TIM3 and PD-L1, leading to their significant inhibition. researchgate.netresearchgate.netresearchgate.netzenithepigenetics.com This downregulation of inhibitory checkpoints can potentially enhance anti-tumor immunity.

Immune CheckpointEffect of this compound Treatment
B7H3Downregulation
PD-L1Downregulation
TIM3Inhibition

Upregulation of Antigen Presentation Markers (e.g., MICA)

Effective anti-tumor immunity relies on the presentation of tumor antigens to immune cells. This compound has been shown to upregulate the MICA antigen in solid tumor cell lines. researchgate.netzenithepigenetics.comresearchgate.net MICA is a stress-induced ligand recognized by NKG2D receptors on natural killer (NK) cells and some T cells, and its upregulation can increase the immunogenicity of tumor cells, potentially leading to enhanced immune recognition and killing. zenithepigenetics.commdpi.com

Antigen Presentation MarkerEffect of this compound Treatment
MICAUpregulation

Inhibition of Regulatory T Cell (Treg) Differentiation and Function

Regulatory T cells (Tregs) play a critical role in suppressing immune responses, including anti-tumor immunity. This compound has been found to inhibit the differentiation and function of Tregs. researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net This effect can help to reduce the immunosuppressive environment within the tumor microenvironment, thereby promoting a more effective anti-tumor immune response. In vitro studies have shown that this compound inhibits the differentiation of Tregs without affecting the number of CD4+ T cells. zenithepigenetics.com

Suppression of Immunosuppressive Cytokines and Chemokines (e.g., IL-10, CCL2)

Immunosuppressive cytokines and chemokines produced by tumor cells and immune cells within the tumor microenvironment can hinder the activity of effector immune cells. This compound strongly inhibits the suppressive cytokines/chemokines such as Interleukin-10 (IL-10) and C-C Motif Chemokine Ligand 2 (CCL2). researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net IL-10 is known for its immunosuppressive role in cancer immune escape, although it can also have complex effects. nih.gov CCL2 is a chemokine that attracts monocytes and macrophages and can contribute to an immunosuppressive tumor microenvironment. frontiersin.org The inhibition of these factors by this compound can contribute to a less immunosuppressive environment and enhance anti-tumor immunity. In patients, CCL2 was significantly inhibited 4 hours post-dose. researchgate.netzenithepigenetics.com

Targeting Markers of Intrinsic PD-1 Resistance

This compound has demonstrated the ability to target several recently identified markers associated with intrinsic resistance to PD-1 therapy researchgate.netzenithepigenetics.comresearchgate.netzenithepigenetics.com. Studies have shown that this compound can modulate multiple checkpoint receptors, immune suppressive factors, and cytokines researchgate.netzenithepigenetics.comresearchgate.net. In solid tumor cell lines, this compound downregulates checkpoints such as B7H3 and PD-L1 and upregulates the MICA antigen researchgate.netzenithepigenetics.com. It also targets checkpoint receptors involved in tumor escape in activated CD8+ T cells researchgate.netzenithepigenetics.com. Furthermore, this compound inhibits the differentiation and function of Regulatory T cells (Tregs) and strongly inhibits suppressive cytokines and chemokines like IL-10 and CCL2 researchgate.netzenithepigenetics.com.

Clinical data from a phase 1 trial in metastatic castration-resistant prostate cancer (mCRPC) patients showed that this compound modulated multiple checkpoints, suppressive factors, and cytokines in peripheral immune cells shortly after dosing researchgate.net. Significant inhibition of checkpoint receptors, including TIM3 and PD-L1, chemokines CCL2/CCR2 and IL-8, and suppressive factors IDO1 and ARG1, was observed researchgate.net. These findings suggest that this compound can modulate factors involved in adaptive resistance to therapeutic PD-1 blockade researchgate.net. Pre-clinical models have also shown that this compound can reverse an anti-PD-1 resistance signature in melanoma cells researchgate.netzenithepigenetics.com.

Inhibition of Angiogenic Factors (e.g., VegF)

This compound has been shown to inhibit the angiogenic factor VEGF researchgate.netzenithepigenetics.comresearchgate.net. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis wikipedia.org. VEGF is a key signaling protein that stimulates this process wikipedia.orgwaocp.org. By inhibiting VEGF, this compound may hinder the development of the blood supply necessary for tumor progression researchgate.netzenithepigenetics.comresearchgate.netwikipedia.org. The effects of this compound on angiogenic factors like VEGF are being investigated in clinical studies researchgate.netzenithepigenetics.comresearchgate.net.

Impact on DNA Repair Pathways

This compound influences DNA repair pathways, which is particularly relevant in combination therapies, such as with PARP inhibitors zacks.comascopubs.orgresearchgate.nettargetedonc.com.

Pre-clinical models have demonstrated that this compound sensitizes tumors, including those with wild-type BRCA1/2, to PARP inhibitors through the downregulation of HRR gene expression ascopubs.orgresearchgate.nettargetedonc.com. HRR is a major DNA repair pathway, and its deficiency can lead to increased sensitivity to PARP inhibition ascopubs.orgresearchgate.net. This compound reduces the mRNA levels of several DNA repair genes, including key genes involved in the BRCA1-mediated DNA damage response pathway aacrjournals.orgzenithepigenetics.com. This impairment of the homologous recombination pathway is mediated through the downregulation of genes such as RAD51 and BRCA1 researchgate.netzenithepigenetics.comresearchgate.net.

Data from clinical trials in triple-negative breast cancer (TNBC) patients without germline BRCA1/2 mutations have shown robust target engagement using BET-dependent and HRR transcripts assessed in paired tumor biopsies ascopubs.orgresearchgate.net. Significant inhibition of HRR gene expression in tumors was observed zenithepigenetics.comresearchgate.netzenithepigenetics.com.

Table 1: Effect of this compound on HRR Gene Expression in TNBC Tumors

GeneChange from Baseline (Fold Inhibition)
BRCA1>2-fold
BRCA2>2-fold
RAD51>2-fold
CtIP>2-fold
CHEK2>2-fold
FANCA>2-fold
PALB2>2-fold

Note: Data derived from analysis of paired tumor biopsies in TNBC patients treated with this compound in combination therapy. researchgate.net

This downregulation of HRR gene expression by this compound provides a rationale for its combination with PARP inhibitors to potentially overcome resistance in tumors that are otherwise proficient in HRR zacks.comascopubs.orgresearchgate.nettargetedonc.com.

Table 2: Modulation of Immune Markers in Patient Blood by this compound

MarkerEffect of this compound (4h Post-Dose)
TIM3Significantly inhibited
PD-L1Significantly inhibited
CCL2/CCR2Significantly inhibited
IL-8Significantly inhibited
IDO1Significantly inhibited
ARG1Significantly inhibited
ICOSLGMaintained or induced
CD28Maintained or induced

Note: Data from analysis of peripheral immune cells in patients treated with this compound. researchgate.netzenithepigenetics.com

Preclinical Efficacy Studies of Zen 3694

In Vitro Activity in Diverse Cell Lines

ZEN-3694 has shown significant activity in inhibiting proliferation and suppressing tumorigenicity in numerous cancer cell lines. nih.gov Its activity has been observed across a broad range of solid tumor and hematological malignancies with submicromolar potency. zenithepigenetics.comaacrjournals.orgresearchgate.net

Solid Tumor Cell Lines

This compound has demonstrated efficacy in various solid tumor cell lines, including those resistant to standard treatments.

Prostate Cancer: this compound has shown strong activity against several prostate cancer cell lines with submicromolar potency, including AR-positive, AR-negative, neuroendocrine, and enzalutamide-resistant cell lines. zenithepigenetics.comaacrjournals.orgresearchgate.net

Breast Cancer: Efficacy has been observed in a panel of ER+ breast cancer cell lines, including models of resistance to tamoxifen (B1202), fulvestrant (B1683766), estrogen-deprivation, and CDK4/6 inhibitors. aacrjournals.orgbioworld.com It has also shown activity in triple-negative breast cancer (TNBC) cell lines. nih.gov

Colon Cancer: this compound has demonstrated activity in colon cancer cell lines. nih.gov

Ovarian Cancer: Efficacy has been reported in platinum-resistant ovarian cancer cell lines. nih.gov

NUT Carcinoma: this compound inhibited proliferation in NUT carcinoma cell lines. nih.govzenithepigenetics.com

Ras-Activated Tumors: Activity has been shown in Ras-activated tumor cell lines. nih.govzenithepigenetics.comglobenewswire.com

Hematological Malignancy Cell Lines

This compound has also shown activity in hematological cancer cell lines.

AML: this compound inhibits proliferation of MV4-11 AML cells with an IC50 of 0.2 uM. aacrjournals.orgresearchgate.net Robust target engagement was observed in tumors of mouse AML xenografts. aacrjournals.org

DLBCL: In vitro synergy with standard of care agents has been shown in DLBCL cell lines. zenithepigenetics.comaacrjournals.orgresearchgate.net

Inhibition of Cell Proliferation and Tumorigenicity

In vitro studies consistently show that this compound significantly inhibits proliferation and suppresses tumorigenicity in numerous cancer cell lines. nih.gov For instance, in VCaP AR-positive prostate cancer cells, this compound inhibited proliferation. zenithepigenetics.comaacrjournals.orgresearchgate.net In MV4-11 AML cells, it inhibited proliferation with an IC50 of 0.2 uM and MYC mRNA expression with an IC50 of 0.16 uM. aacrjournals.orgresearchgate.net

Apoptosis Induction in Resistant Cell Lines

This compound has shown the ability to induce apoptosis, including in resistant cell lines. In ER+ breast cancer cell lines, this compound synergized with tamoxifen and fulvestrant to induce apoptosis. aacrjournals.org

In Vivo Efficacy in Animal Models

In vivo studies using xenograft models have demonstrated the potent antitumor activity of this compound. nih.gov

Xenograft Models

This compound has shown efficacy in inhibiting tumor progression and modulating target gene expression in several xenograft models. zenithepigenetics.comaacrjournals.orgresearchgate.netzenithepigenetics.comaacrjournals.orgresearchgate.net

Prostate Xenograft Models: this compound demonstrated potent in vivo activity in subcutaneous xenografts of VCaP (enzalutamide sensitive) and 22Rv1 (enzalutamide resistant) tumors. zenithepigenetics.comaacrjournals.orgresearchgate.net It also inhibited the progression of a patient-derived xenograft (PDX) LuCaP 35CR that is resistant to enzalutamide (B1683756). zenithepigenetics.comaacrjournals.orgresearchgate.net

Breast Xenograft Models: Xenograft studies in breast cancer models have shown that this compound is efficacious, halting tumor growth in a dose-dependent manner. zenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net Preclinical models of TNBC have shown that this compound sensitizes wild-type BRCA1/2 tumors to PARP inhibitors. zenithepigenetics.comascopubs.orgtargetedonc.comresearchgate.net

Colon Xenograft Models: In an MC-38 colon cancer syngeneic xenograft model, this compound increased the efficacy of anti-PD1 in tumor growth inhibition. researchgate.netzenithepigenetics.com

AML Xenograft Models: Xenograft studies in AML models have shown that this compound is efficacious at well-tolerated doses, modulating target gene expression and halting tumor growth in a dose-dependent manner. zenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net Robust target engagement was observed in tumors of mouse AML xenografts. aacrjournals.org

Summary of In Vitro Activity (Selected Examples)

Cancer TypeCell Lines TestedKey FindingsCitation
Prostate CancerAR-positive, AR-negative, neuroendocrine, enzalutamide-resistantStrong activity, submicromolar potency, inhibited proliferation, inhibited AR signaling, decreased GR levels in resistant models. zenithepigenetics.comaacrjournals.orgresearchgate.net
Breast Cancer (ER+)Various ER+ cell lines, including resistant models (tamoxifen, fulvestrant, CDK4/6i)Efficacy, synergized with tamoxifen and fulvestrant to inhibit proliferation and induce apoptosis, activity in resistant models. aacrjournals.orgbioworld.com
Breast Cancer (TNBC)Various TNBC cell linesActivity shown, sensitizes wild-type BRCA1/2 tumors to PARP inhibitors. nih.govzenithepigenetics.comascopubs.orgresearchgate.net
Ovarian CancerPlatinum-resistant cell linesSignificantly inhibited proliferation and suppressed tumorigenicity. nih.gov
NUT CarcinomaNUT carcinoma cell linesSignificantly inhibited proliferation and suppressed tumorigenicity. nih.govzenithepigenetics.com
Ras-Activated TumorsRas-activated tumor cell linesSignificantly inhibited proliferation and suppressed tumorigenicity, synergistic activity with MEK inhibitors in preclinical models. nih.govzenithepigenetics.comglobenewswire.com
AMLMV4-11 and othersPotent inhibition of proliferation (IC50 0.2 uM in MV4-11), inhibited MYC mRNA expression (IC50 0.16 uM in MV4-11), robust target engagement. aacrjournals.orgresearchgate.netaacrjournals.org
DLBCLVarious DLBCL cell linesStrong activity with sub-uM IC50 values, in vitro synergy with standard of care agents. zenithepigenetics.comaacrjournals.orgresearchgate.net

Summary of In Vivo Efficacy in Xenograft Models

Cancer TypeXenograft Models TestedKey FindingsCitation
Prostate CancerVCaP, 22Rv1, LuCaP 35CR (PDX)Potent antitumor activity, inhibited tumor progression, modulated target gene expression, efficacy in resistant models. zenithepigenetics.comaacrjournals.orgresearchgate.net
Breast CancerVarious breast cancer models, including TNBCEfficacious, halted tumor growth in a dose-dependent manner, sensitizes WT BRCA1/2 tumors to PARP inhibitors. zenithepigenetics.comaacrjournals.orgresearchgate.netzenithepigenetics.comresearchgate.netascopubs.orgtargetedonc.comresearchgate.net
Colon CancerMC-38 syngeneic modelIncreased efficacy of anti-PD1 in tumor growth inhibition. researchgate.netzenithepigenetics.com
AMLMouse AML xenograftsEfficacious, modulated target gene expression, halted tumor growth in a dose-dependent manner, robust target engagement. zenithepigenetics.comaacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net

Patient-Derived Xenograft (PDX) Models

Preclinical evaluations of this compound have included studies utilizing patient-derived xenograft (PDX) models to assess its efficacy in environments that more closely mimic human tumors. This compound demonstrated the ability to inhibit the progression of a patient-derived xenograft model, specifically LuCaP 35CR, which is characterized by resistance to enzalutamide researchgate.netaacrjournals.orgzenithepigenetics.com. This finding suggests the potential of this compound to be active in tumors that have developed resistance to existing androgen receptor-targeting therapies.

Tumor Growth Inhibition

This compound has shown efficacy in inhibiting tumor progression across a range of preclinical models, including xenografts derived from prostate (such as 22Rv1 and VCaP cell lines), breast, colon, and acute myeloid leukemia (AML) cancers zenithepigenetics.comaacrjournals.orgresearchgate.net. These studies indicated that this compound was effective in halting tumor growth in a manner dependent on the administered amount zenithepigenetics.comaacrjournals.orgresearchgate.net. Furthermore, in a syngeneic MC-38 colon cancer model, the addition of this compound enhanced the tumor growth inhibition observed with anti-PD1 therapy researchgate.netresearchgate.netzenithepigenetics.com.

Modulation of Target Gene Expression in Tumors

Studies have demonstrated that this compound modulates the expression of key target genes within tumors in preclinical models zenithepigenetics.comaacrjournals.orgaacrjournals.orgzenithepigenetics.com. In VCaP prostate cancer cells, treatment with this compound resulted in the upregulation of the tumor suppressor gene CDKN1C/KIP2 researchgate.netaacrjournals.orgaacrjournals.orgzenithepigenetics.com. In 22Rv1 cells, which exhibit constitutive AR signaling through the AR-V7 splice variant, this compound inhibited AR signaling aacrjournals.orgaacrjournals.orgzenithepigenetics.com. In an in vitro model of enzalutamide resistance characterized by the upregulation of the glucocorticoid receptor (GR), this compound was shown to decrease GR levels in a dose-dependent manner aacrjournals.orgaacrjournals.orgzenithepigenetics.com. Additionally, in PC3 AR-null cells, this compound inhibited the expression of a subset of NF-KB-dependent genes implicated in metastatic bone disease aacrjournals.orgzenithepigenetics.com. Analysis of paired tumor biopsies from patients in a clinical trial also revealed that this compound modulated BET-dependent genes and suppressed AR and MYC signaling pathways pcf.org. In MC-38 tumors, this compound suppressed the mRNA expression of immune checkpoints like PD-L1 and angiogenic factors such as VegF zenithepigenetics.com.

Syngeneic Mouse Models and Immune Cell Infiltration

Investigation in syngeneic mouse models, which possess an intact immune system, has provided insights into the effects of this compound on the tumor immune microenvironment. In an MC-38 colon cancer syngeneic model, this compound not only contributed to enhanced tumor growth inhibition in combination with anti-PD1 therapy but also influenced immune cell populations researchgate.netresearchgate.netzenithepigenetics.com. Mice treated with this compound exhibited a significant increase in IFNg+ CD8 T cells within the draining lymph nodes and an increase in CD8+ tumor-infiltrating lymphocytes (TILs) within the tumor itself researchgate.netresearchgate.netzenithepigenetics.com. Analysis of tumors also indicated a decrease in markers associated with myeloid suppressive cells researchgate.netresearchgate.netzenithepigenetics.comzenithepigenetics.com. Further studies have shown that this compound can inhibit the differentiation and function of Regulatory T cells (Tregs) and suppress the production of inhibitory cytokines and chemokines such as IL-10 and CCL2 researchgate.netzenithepigenetics.com. In solid tumor cell lines, this compound has been observed to downregulate immune checkpoints B7H3 and PD-L1 while upregulating the MICA antigen researchgate.netzenithepigenetics.com. In activated CD8+ T cells, this compound targets multiple checkpoint receptors involved in tumor escape mechanisms researchgate.netzenithepigenetics.com.

Data on the modulation of immune cell populations and gene expression in syngeneic models are summarized in the table below:

Immune Cell/MarkerEffect of this compound Treatment (Syngeneic Models)Source
IFNg+ CD8 T cells (draining lymph nodes)Significant increase researchgate.netresearchgate.netzenithepigenetics.com
CD8+ Tumor-Infiltrating Lymphocytes (TILs)Increase researchgate.netresearchgate.netzenithepigenetics.com
Myeloid Suppressive Cells MarkersDecrease researchgate.netresearchgate.netzenithepigenetics.comzenithepigenetics.com
Regulatory T cells (Tregs)Inhibition of differentiation and function researchgate.netzenithepigenetics.com
IL-10 (cytokine)Inhibition researchgate.netzenithepigenetics.com
CCL2 (chemokine)Inhibition researchgate.netzenithepigenetics.com
B7H3 (checkpoint)Downregulation (in cell lines) researchgate.netzenithepigenetics.com
PD-L1 (checkpoint)Downregulation (in cell lines and tumors) researchgate.netzenithepigenetics.com
MICA (antigen)Upregulation (in cell lines) researchgate.netzenithepigenetics.com
Checkpoint Receptors (on activated CD8+ T cells)Targeted/Inhibited researchgate.netzenithepigenetics.com

Investigation of Zen 3694 in Acquired Resistance Mechanisms

Reversion of Androgen Receptor Signaling Inhibitor (ARSI) Resistance

Resistance to ARSIs like enzalutamide (B1683756) and abiraterone (B193195) is a significant challenge in the treatment of metastatic castration-resistant prostate cancer (mCRPC). nih.govresearchgate.netcancernetwork.com Multiple mechanisms contribute to this resistance, including the generation of AR splice variants, upregulation of alternative receptors like the glucocorticoid receptor (GR), and activation of alternative signaling pathways. nih.govresearchgate.netaacrjournals.orgzenithepigenetics.com ZEN-3694 has shown potential in abrogating these resistance mechanisms and re-sensitizing tumors to AR-signaling inhibitors. nih.govzenithepigenetics.com

In Prostate Cancer Models with AR-V7 Splice Variants

AR-V7 is a common splice variant of the androgen receptor that lacks the ligand-binding domain, leading to constitutive activation of AR signaling and resistance to ARSIs that target this domain. researchgate.netaacrjournals.orgzenithepigenetics.commdpi.com Preclinical studies using prostate cancer cell lines like 22Rv1, which display constitutive AR signaling through AR-V7, have shown that this compound can inhibit AR signaling in these models. researchgate.netaacrjournals.orgzenithepigenetics.com This suggests that this compound can target the AR-V7 signaling pathway, a key mechanism of resistance to AR-targeted therapies. researchgate.netzenithepigenetics.com

In Models with Glucocorticoid Receptor (GR) Upregulation

Upregulation of the glucocorticoid receptor (GR) has been identified as another mechanism of acquired resistance to enzalutamide in prostate cancer. researchgate.netaacrjournals.orgzenithepigenetics.com In in vitro models of acquired resistance to enzalutamide, characterized by GR upregulation, this compound has been shown to decrease levels of GR in a dose-dependent manner. researchgate.netzenithepigenetics.comaacrjournals.orgzenithepigenetics.comaacrjournals.org This indicates that this compound can mitigate resistance mediated by increased GR signaling. researchgate.netzenithepigenetics.com

Re-sensitization of Tumors to AR-Signaling Inhibitors

Clinical and pharmacodynamic data from studies investigating this compound provide evidence that BET inhibition may be able to abrogate resistance mechanisms and re-sensitize patients to AR-signaling inhibitors. nih.govzenithepigenetics.com In a phase 1b/2a study of this compound in combination with enzalutamide in patients with mCRPC and prior progression on ARSIs, the combination demonstrated potential efficacy in patients with ARSI-resistant mCRPC. nih.govcancernetwork.comaacrjournals.org Samples from tumor biopsies in this study demonstrated that this compound can re-sensitize AR-resistant tumors to enzalutamide. zacks.com Patients with lower AR transcriptional activity at baseline were associated with longer radiographic progression-free survival when treated with this compound and enzalutamide, suggesting a benefit for patients whose cancers may rely on AR-independent resistance mechanisms. cancernetwork.comaacrjournals.orgurotoday.com

Combination Strategies for Overcoming Resistance

This compound has been investigated in combination with other therapies to enhance efficacy and overcome resistance in various cancer types.

Synergy with Enzalutamide in Prostate Cancer Models

Table 1: Radiographic Progression-Free Survival (rPFS) in mCRPC Patients Treated with this compound + Enzalutamide

Patient CohortMedian rPFS (months)Citation
Overall Cohort9.0 nih.govzenithepigenetics.com
Prior Progression on Enzalutamide>10.0 nih.gov
Low Baseline AR Transcriptional Activity10.4 aacrjournals.orgurotoday.com
High Baseline AR Transcriptional Activity4.3 aacrjournals.orgurotoday.com

Combination with CDK4/6 Inhibitors in ER-Positive Breast Cancer (e.g., Palbociclib (B1678290), Abemaciclib)

CDK4/6 inhibitors like palbociclib and abemaciclib (B560072) have significantly improved outcomes in ER-positive breast cancer, but acquired resistance remains a challenge. zenithepigenetics.comnih.govresearchgate.net Resistance to CDK4/6 inhibitors can be associated with the upregulation of CDK6 and CCND1 protein levels. zenithepigenetics.comnih.govaacrjournals.org Preclinical studies have explored the combination of this compound with CDK4/6 inhibitors to overcome this resistance. zenithepigenetics.comnih.govaacrjournals.org In ER-positive breast cancer cell lines resistant to palbociclib or abemaciclib, the combination treatment of this compound with CDK4/6 inhibitors potently inhibits proliferation and induces apoptosis. zenithepigenetics.comnih.govresearchgate.netaacrjournals.org this compound has been shown to reverse the upregulation of CDK6 and CCND1 protein levels observed in CDK4/6 inhibitor-resistant cells. zenithepigenetics.comnih.gov Pathway analysis suggests that the combination downregulates multiple pathways involved in cell cycle regulation and cellular growth, alleviating resistance mechanisms. zenithepigenetics.comnih.govaacrjournals.org

Table 2: Effect of this compound and CDK4/6 Inhibitors on CDK6 and CCND1 Levels in Resistant Cells

Treatment GroupCDK6 Protein LevelsCCND1 Protein LevelsCitation
CDK4/6 Inhibitor Resistant CellsUpregulatedUpregulated zenithepigenetics.comnih.govaacrjournals.org
This compound TreatmentDownregulatedDownregulated zenithepigenetics.comnih.gov
Combination TreatmentDownregulatedDownregulated zenithepigenetics.comnih.gov

Combination with PARP Inhibitors in BRCA1/2 Wild-Type Tumors

PARP inhibitors (PARPi) have shown significant efficacy in tumors with defects in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations nih.gov. However, their efficacy is limited in tumors that are HRR proficient, including those with wild-type BRCA1/2 nih.govascopubs.org. Preclinical data suggests that BET inhibition can sensitize BRCA1/2 wild-type tumors to PARP inhibition by inducing a "BRCAness" phenotype, characterized by the downregulation of HRR genes and impairment of the homologous recombination pathway zenithepigenetics.comnih.govtargetedonc.comzenithepigenetics.combiospace.comyoutube.com. This is thought to be mediated, in part, by the downregulation of proteins like CtIP and WEE1, which are crucial for DNA repair aacrjournals.orgnih.govzenithepigenetics.com.

This compound has been investigated in combination with the PARP inhibitor talazoparib (B560058) in BRCA1/2 wild-type tumors, particularly in triple-negative breast cancer (TNBC) zenithepigenetics.comaacrjournals.orgascopubs.orgtargetedonc.com. A Phase 1b/2 study (NCT03901469) evaluated this combination in patients with metastatic TNBC without germline BRCA1/2 mutations ascopubs.org. The study demonstrated anti-cancer activity in this patient population ascopubs.orgyoutube.com. The objective response rate (ORR) was 22% and the clinical benefit rate (CBR) was 35% among evaluable patients in the Phase 1b/2 trial nih.govascopubs.org. For patients diagnosed with TNBC, the ORR was 32% and CBR was 44% ascopubs.org. Robust target engagement was observed, with downregulation of BET-dependent and HRR transcripts in tumor biopsies ascopubs.org.

Data from the completed Phase 1b/2 trial supported the initiation of a Phase 2b trial (NCT03901469 extension) to further evaluate the this compound plus talazoparib combination in patients with locally advanced or metastatic germline wild-type BRCA1/2 TNBC, including those previously treated with a TROP2 antibody-drug conjugate zenithepigenetics.comtargetedonc.comlarvol.com. An ongoing Phase 2 trial (NCT05327010) is also evaluating the combination of this compound and talazoparib in patients with molecularly-selected solid tumors, including those with prior PARPi exposure or KRAS-mutated tumors zenithepigenetics.comnih.govbiospace.comuvahealth.comucsd.edukucancercenter.org. Preclinical studies also suggest this combination is a potential therapeutic strategy in ER+ breast cancer resistant to CDK4/6 inhibitors, independent of BRCA status aacrjournals.orgzenithepigenetics.com.

Here is a summary of clinical trial data for this compound in combination with Talazoparib in BRCA1/2 Wild-Type TNBC:

Study (NCT ID)PhasePatient Population (gBRCA1/2 Status)Number of Evaluable PatientsObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
NCT03901469 (Phase 1b/2) nih.govascopubs.org1b/2Metastatic TNBC (Wild-Type)5122%35%
NCT03901469 (Phase 1b/2, TNBC at diagnosis subset) ascopubs.org1b/2Metastatic TNBC (Wild-Type, TNBC at diagnosis)3432%44%

Note: CBR includes objective responses and stable disease for a specified duration.

Pharmacodynamic Markers and Translational Research Methodologies in Preclinical Models

Identification of BET-Specific Pharmacodynamic Markers

Identifying markers that specifically reflect the inhibition of BET proteins by ZEN-3694 is a key aspect of preclinical development aacrjournals.org. These markers can then be used to monitor the drug's activity in both preclinical models and clinical settings aacrjournals.orgresearchgate.net.

Gene Expression Profiling (e.g., Microarray Analysis, RNA-Seq)

Gene expression profiling techniques such as microarray analysis and RNA-Sequencing (RNA-Seq) are utilized to identify changes in gene expression patterns following treatment with this compound aacrjournals.orgmdpi.comrna-seqblog.com. These methods allow for the simultaneous assessment of thousands of genes, providing a comprehensive view of the transcriptional changes induced by BET inhibition aacrjournals.orgmdpi.comcd-genomics.com.

Initial identification of potential BET-specific PD markers involved comparative microarray analysis using a BET inhibitor, a PI3K inhibitor, and a dual PI3K/BET inhibitor in the MV4-11 acute myeloid leukemia (AML) cell line aacrjournals.org. Further microarray analysis of in-house and published data from different BET inhibitors across various hematologic and solid tumor cell lines helped to narrow down a list of candidate genes aacrjournals.org. RNA-Seq has also been employed, for instance, in melanoma cells treated with this compound, to analyze gene expression changes and assess the modulation of specific gene sets researchgate.net. RNA-Seq offers higher sensitivity and resolution compared to microarrays, capable of detecting various RNA molecules, including splice variants and fusion transcripts, providing a more detailed understanding of gene expression regulation mdpi.comcd-genomics.com.

Quantitative Real-Time PCR (qPCR) Assays for Target Gene Modulation (e.g., MYC, BCL-2, CCR1, IL1RN, GPR183, HIST2H2BE, HEXIM1)

Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific method used to validate and quantify the modulation of specific target genes identified through gene expression profiling aacrjournals.orgzenithepigenetics.com. A multiplex qPCR assay was developed for human whole blood to measure the modulation of a panel of genes considered as potential BET-specific PD markers aacrjournals.orgzenithepigenetics.comresearchgate.net.

A final list of six genes (MYC, BCL-2, CCR1, IL1RN, GPR183, and HIST2H2BE) met the requirements for this qPCR assay based on parameters like multiplex efficiency, standard curve correlation, and dynamic copy number range aacrjournals.orgzenithepigenetics.comresearchgate.net. Another candidate PD marker, HEXIM1, was also evaluated aacrjournals.orgzenithepigenetics.com.

Studies using this qPCR assay demonstrated that this compound modulated the expression of these genes aacrjournals.orgzenithepigenetics.com. CCR1 and IL1RN showed robust, exposure-dependent modulation at all tested exposures of this compound aacrjournals.orgzenithepigenetics.com. Modulation of MYC, BCL-2, GPR183, and HIST2H2BE was detected at higher exposures aacrjournals.orgzenithepigenetics.com. These findings were independently confirmed for CCR1 and IL1RN using Nanostring technology aacrjournals.orgzenithepigenetics.com. HEXIM1 showed modest modulation at higher doses aacrjournals.orgzenithepigenetics.com.

Data on gene modulation by this compound in preclinical models is crucial for understanding its pharmacodynamic effects. While specific fold-change data from preclinical qPCR assays were not extensively detailed in the search results beyond general statements of modulation and exposure dependence, the selection and validation of these genes in preclinical models paved the way for their use in clinical studies aacrjournals.orgzenithepigenetics.comresearchgate.net.

Assessment of Target Engagement in Preclinical Models

Assessing target engagement in preclinical models confirms that this compound is interacting with its intended targets (BET proteins) and eliciting a pharmacological response aacrjournals.org. This is evaluated through both in vitro and in vivo studies aacrjournals.org.

In Vitro Cellular Assays for Pharmacological Response

In vitro cellular assays are used to assess the direct effects of this compound on cancer cells and to measure pharmacological responses researchgate.netaacrjournals.orgresearchgate.netzenithepigenetics.comresearchgate.netzenithepigenetics.com. This compound has demonstrated strong activity with submicromolar potency against various prostate cancer cell lines, including those that are AR positive, AR negative, neuroendocrine, and enzalutamide (B1683756) resistant aacrjournals.orgresearchgate.netzenithepigenetics.comzenithepigenetics.com. It has also shown activity in cell lines from other malignancies such as AML, breast cancer, colon cancer, and diffuse large B cell lymphoma aacrjournals.orgzenithepigenetics.comresearchgate.netzenithepigenetics.comresearchgate.net.

In VCaP AR-positive prostate cancer cells, this compound inhibited proliferation and synergized with enzalutamide, leading to the upregulation of the CDKN1C/KIP2 tumor suppressor gene aacrjournals.orgresearchgate.netzenithepigenetics.com. In 22Rv1 cells, which express the AR-V7 splice variant, this compound inhibited AR signaling aacrjournals.orgresearchgate.netzenithepigenetics.com. In an in vitro model of acquired enzalutamide resistance characterized by GR upregulation, this compound decreased GR levels in a dose-dependent manner aacrjournals.orgresearchgate.netzenithepigenetics.com. Furthermore, in PC3 AR-null cells, this compound inhibited the expression of certain NF-KB-dependent genes associated with mCRPC bone metastasis aacrjournals.orgresearchgate.net. In solid tumor cell lines, this compound downregulated immune checkpoints like B7H3 and PD-L1 and upregulated the MICA antigen zenithepigenetics.comresearchgate.net. It also inhibited the differentiation and function of regulatory T cells and suppressed cytokines/chemokines like IL-10 and CCL2 zenithepigenetics.comresearchgate.netresearchgate.net.

These in vitro assays provide evidence of this compound's direct cellular effects and its ability to modulate key pathways and gene expression relevant to cancer progression and immune modulation zenithepigenetics.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netzenithepigenetics.com.

In Vivo Xenograft and Syngeneic Model Tissue Analysis

In vivo studies using xenograft and syngeneic models are critical for evaluating the efficacy of this compound in a living system and for analyzing target engagement in tumor tissue and surrogate tissues like blood aacrjournals.orgzenithepigenetics.comresearchgate.netaacrjournals.orgresearchgate.netzenithepigenetics.comresearchgate.netzenithepigenetics.com.

This compound has shown efficacy in inhibiting tumor progression in multiple prostate cancer cell line xenografts, including VCaP and 22Rv1 models, at well-tolerated doses aacrjournals.orgresearchgate.netzenithepigenetics.com. It also inhibited the progression of the LuCaP 35CR patient-derived xenograft (PDX) model, which is resistant to enzalutamide aacrjournals.orgresearchgate.netzenithepigenetics.com. Xenograft studies in AML, CRPC, and triple-negative breast cancer models have shown dose-dependent inhibition of tumor growth and modulation of target gene expression zenithepigenetics.com. Robust target engagement was observed in tumors of mouse AML xenografts, indicating their suitability as tumor PD markers aacrjournals.org.

In syngeneic models, such as the MC-38 colon cancer model, this compound increased the efficacy of anti-PD1 treatment in inhibiting tumor growth zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.net. Analysis of tumors from these models showed an increase in CD8+ tumor-infiltrating lymphocytes (TILs) and a decrease in markers of myeloid suppressive cells zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.net.

Analysis of whole blood obtained from xenograft mice and cynomolgus monkeys dosed orally with this compound also demonstrated in vivo target engagement aacrjournals.org. These in vivo studies confirm the systemic activity of this compound, its ability to modulate target genes and pathways in a complex tumor microenvironment, and provide translational data for clinical studies aacrjournals.orgzenithepigenetics.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netzenithepigenetics.comresearchgate.netzenithepigenetics.com.

Future Directions in Academic Research of Zen 3694

Exploration of ZEN-3694 in Novel Disease Contexts

Academic research continues to explore the potential of this compound in a wider range of malignancies beyond those initially studied, such as metastatic castration-resistant prostate cancer (mCRPC) and triple-negative breast cancer (TNBC). researchgate.netonclive.comzenithepigenetics.comnih.govnih.govaacrjournals.orgaacrjournals.orgnih.govzenithepigenetics.comnih.govpatsnap.com Investigations are underway to assess its efficacy in other solid tumors and hematological malignancies where BET proteins may play a critical role in disease progression or resistance to standard therapies. researchgate.netnih.govdiscoveryontarget.comzenithepigenetics.compharmaceutical-technology.com

Specifically, this compound is being investigated for aggressive rare cancers with poor prognosis, including NUT carcinoma (NC) and malignant peripheral nerve sheath tumors (MPNST). zenithepigenetics.com NUT carcinoma is driven by NUTM1 genetic alterations, often fusions to BRD4, which this compound, as a BET inhibitor, may directly target. zenithepigenetics.com In MPNST, particularly those with NF1 gene mutations, a BET protein dependency has been identified, suggesting this compound could disrupt this dependency. zenithepigenetics.com

Academic collaborations, such as those with the National Cancer Institute (NCI), are facilitating the evaluation of this compound in multiple oncology indications, often in combination with other targeted agents or chemotherapy. zenithepigenetics.comzenithepigenetics.com This includes trials in solid tumors with RAS pathway alterations and ovarian cancer, where preclinical data suggest this compound may sensitize tumors resistant to MEK inhibitors and checkpoint inhibitors, respectively. zenithepigenetics.com

Investigation of Additional Molecular and Cellular Targets

While this compound is known to target BET proteins (BRD2, BRD3, BRD4, and BRDT), future research aims to identify and validate additional molecular and cellular targets that contribute to its therapeutic effects or mechanisms of resistance. nih.govpharmaceutical-technology.com This includes exploring its impact on other epigenetic readers and chromatin remodelers beyond the BET family. discoveryontarget.com

Research is also focusing on how this compound influences the tumor microenvironment, particularly the immune system. Preclinical studies have indicated that this compound can modulate the expression of checkpoint receptors and immune suppressive factors. researchgate.net It has been shown to increase IFNg+ CD8 T cells and CD8+ tumor infiltrating lymphocytes, while decreasing markers of myeloid suppressive cells in preclinical models. researchgate.net Further academic investigation is needed to fully understand these immunomodulatory effects and their contribution to the efficacy of this compound, especially in combination with immunotherapy. researchgate.net

The impact of this compound on DNA damage response pathways is another area of active research, particularly in the context of combinations with PARP inhibitors. onclive.comaacrjournals.org Preclinical data suggest that this compound can downregulate genes involved in the BRCA1-mediated DNA damage response and homologous recombination repair, potentially inducing a "BRCAness" phenotype and sensitizing tumors to PARP inhibitors, even in BRCA wild-type tumors. onclive.comaacrjournals.orgzenithepigenetics.com

Development of Predictive Biomarkers for Response and Resistance in Preclinical Settings

A critical area of future academic research is the identification and validation of predictive biomarkers for response and resistance to this compound, both as a monotherapy and in combination regimens, within preclinical models. zenithepigenetics.comcancer.gov This is crucial for patient selection and optimizing treatment strategies in future clinical trials.

Studies are utilizing techniques such as RNA sequencing and pathway analysis in preclinical models to identify molecular signatures associated with sensitivity or resistance to this compound and its combinations. aacrjournals.orgaacrjournals.orgnih.gov For example, RNAseq data has revealed potential pathways involved in resistance to CDK4/6 inhibitors that are modulated by this compound in breast cancer models. aacrjournals.orgnih.gov

Efforts are also focused on developing pharmacodynamic markers that can be measured in easily accessible biological samples, such as whole blood, to confirm target engagement and assess drug activity in preclinical studies. nih.govaacrjournals.org While some potential markers like CCR1 and IL1RN have shown robust modulation, further research is needed to validate their predictive value for clinical outcomes. aacrjournals.org

The analysis of baseline tumor characteristics, such as AR transcriptional activity in mCRPC, is being investigated as a potential predictive biomarker. nih.govnih.govpatsnap.com Preclinical studies correlating these features with response to this compound combinations are ongoing. nih.govnih.govpatsnap.com

Elucidation of Comprehensive Signaling Pathway Interactions

Future academic research will delve deeper into the comprehensive signaling pathway interactions modulated by this compound. As a BET inhibitor, this compound influences transcriptional regulation by affecting the binding of BET proteins to acetylated histones and transcription factors at gene enhancers. onclive.comnih.govaacrjournals.orgnih.govfrontiersin.org

Studies using techniques like RNA-seq and pathway analysis are essential to map the downstream effects of BET inhibition by this compound across various cancer types and in combination with other agents. aacrjournals.orgaacrjournals.orgnih.gov This includes understanding its impact on pathways involved in cell cycle regulation, cellular growth, proliferation, apoptosis, inflammation, and immune response. aacrjournals.orgnih.gov For instance, in CDK4/6 inhibitor-resistant breast cancer models, this compound in combination has been shown to downregulate pathways including cell cycle regulation, signaling by Rho family GTPases, STAT3, and IL6. aacrjournals.org

Further research is needed to fully elucidate how this compound disrupts specific super-enhancers that drive the expression of oncogenes and genes involved in resistance mechanisms. researchgate.net Understanding these intricate pathway interactions will provide insights into the mechanisms of action and help identify rational combination strategies.

Structural Activity Relationship Studies (SAR) for Enhanced Specificity or Potency

While this compound is a pan-BET inhibitor, academic research may explore structural modifications through Structure-Activity Relationship (SAR) studies to potentially enhance its specificity for particular BET family proteins (e.g., BD1 or BD2) or improve its potency. discoveryontarget.comnih.govacs.orgchemrxiv.org Although this compound is a second-generation BET inhibitor, the development of 'next-generation' inhibitors with altered selectivity or irreversible binding properties is an area of ongoing interest in the broader BET inhibitor field. discoveryontarget.com

Advanced Preclinical Models for Deepening Mechanistic Understanding (e.g., Organoids, 3D Cultures)

To gain a more profound mechanistic understanding of this compound's activity, academic research is increasingly utilizing advanced preclinical models such as organoids and 3D cell cultures. larvol.comnih.govkosheeka.com These models better recapitulate the complexity of the tumor microenvironment and cellular interactions compared to traditional 2D cell cultures or even standard xenograft models. nih.govkosheeka.com

Patient-derived organoids (PDOs) and 3D culture systems allow researchers to evaluate the efficacy of this compound and its combinations in a more physiologically relevant context. larvol.comnih.gov These models can be derived from various tumor types, including those resistant to current therapies, providing a valuable platform for studying mechanisms of resistance and evaluating novel therapeutic strategies. nih.gov

Q & A

Q. What is the primary mechanism of action of ZEN-3694 in cancer therapy?

this compound is a bromodomain extraterminal (BET) inhibitor that disrupts BET protein binding to acetylated lysine residues on histones, thereby suppressing transcriptional activation of oncogenic pathways. It broadly modulates gene expression, including downregulating MYC, ESR1, and cell cycle regulators (e.g., CDK4/6), and inhibits pro-tumorigenic pathways such as STAT3, IL-8, and VEGF signaling .

Q. Which signaling pathways are primarily modulated by this compound in ER+ breast cancer models?

RNA sequencing (RNAseq) and Ingenuity Pathway Analysis (IPA) reveal that this compound suppresses estrogen-dependent breast cancer signaling, IL-7/IL-8 pathways, and cyclin-mediated cell cycle regulation. It also inhibits EMT, angiogenesis, and inflammation-related pathways (e.g., HMGB1, RhoGDI) that drive CDK4/6 inhibitor (CDK4/6i) resistance .

Q. How does this compound affect transcriptional regulation in CDK4/6i-resistant cells?

this compound induces concentration-dependent upregulation of HEXIM1, a BET-dependent target engagement marker, and downregulates ERα protein levels. These changes disrupt cell cycle progression and re-sensitize resistant cells to CDK4/6 inhibitors .

Advanced Research Questions

Q. How can RNA sequencing and IPA analysis elucidate this compound's role in reversing CDK4/6i resistance?

RNAseq of parental vs. CDK4/6i-resistant ER+ breast cancer cells (e.g., MCF-7) identifies >10,000 differentially expressed genes upon this compound treatment. IPA highlights suppression of resistance-associated pathways (e.g., RTK/ErbB, mTOR, STAT3). Combining this compound with abemaciclib synergistically inhibits proliferation (CI = 0.07–0.36) and apoptosis induction (50–90% cell death) via dual targeting of cell cycle and epigenetic regulators .

Q. What experimental approaches validate the synergistic effects of this compound with CDK4/6 inhibitors?

In vitro models use Annexin-V/PI flow cytometry to quantify apoptosis and combinatorial index (CI) calculations to assess synergy. For example, this compound + abemaciclib induces 50–60% apoptosis in CDK4/6i-resistant lines vs. 29% with abemaciclib alone. RNAseq and protein analysis (e.g., CDK6, phospho-Rb) confirm pathway suppression .

Q. How does this compound modulate tumor immune suppression in PD-1-resistant cancers?

this compound downregulates immune checkpoint receptors (e.g., PD-1, CTLA-4) and suppresses immunosuppressive cytokines (e.g., IL-6, IL-10) in NSCLC and melanoma. Functional assays demonstrate enhanced IFN-γ secretion and T-cell cytotoxicity, synergizing with pembrolizumab in preclinical models .

Q. What methodologies identify biomarkers predictive of this compound response?

Transcriptomic profiling (e.g., HEXIM1 upregulation) and immunohistochemistry (IHC) for BRD4/NUTM1 fusions (in NUT carcinoma) are used. In prostate cancer, glucocorticoid receptor (GR) expression is a resistance biomarker inhibited by this compound in dose-dependent assays .

Q. How does this compound enhance PARP inhibitor efficacy in BRCA-wildtype tumors?

this compound downregulates DNA repair genes (e.g., BRCA1, RAD51), creating synthetic lethality with talazoparib. Phase Ib/II trials (NCT03901469) use RECIST criteria and ctDNA analysis to validate tumor response in triple-negative breast cancer (TNBC) and ovarian cancer .

Q. What AI-driven strategies optimize this compound dosing in combination therapies?

The CURATE.AI platform dynamically adjusts this compound and enzalutamide doses using real-time PSA and tumor burden data. This approach improved tolerability and efficacy in a metastatic castration-resistant prostate cancer (mCRPC) patient, highlighting its utility in personalized dosing .

Q. How are clinical trials designed to evaluate this compound’s long-term epigenetic effects?

Trials like NCT05019716 (this compound + chemotherapy) and NCT05372640 (this compound + abemaciclib) incorporate longitudinal RNAseq, immune profiling, and patient-derived xenografts (PDXs) to assess durable epigenetic reprogramming and immune activation .

Methodological Considerations

  • Experimental Design : Use isogenic CDK4/6i-resistant vs. parental cell lines to isolate resistance mechanisms .
  • Data Contradictions : Note that this compound + palbociclib lacks synergy in PALBO-R models, unlike abemaciclib combinations .
  • Translational Tools : Embed RNAseq, IPA, and functional immune assays (e.g., T-cell killing) in preclinical workflows .

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